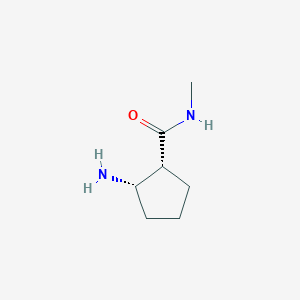
ML261
Overview
Description
Mechanism of Action
Target of Action
The primary target of ML261 is the formation of hepatic lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage. By targeting the formation of these droplets, this compound can influence lipid metabolism and related diseases.
Mode of Action
This compound acts as an inhibitor of hepatic lipid droplets formation . It interacts with the biochemical processes that lead to the formation of these droplets, effectively reducing their formation. The exact molecular interactions are still under investigation.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the lipid metabolism pathway, specifically the formation of hepatic lipid droplets . By inhibiting the formation of these droplets, this compound disrupts the normal flow of this pathway, leading to downstream effects such as reduced lipid storage and potential changes in energy utilization.
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability
Result of Action
The inhibition of hepatic lipid droplets formation by this compound can lead to a reduction in lipid storage in the liver . This has potential implications for conditions such as non-alcoholic fatty liver disease (NAFLD) and inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, factors such as temperature and pH could potentially impact the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML261 involves the reaction of 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with 3,4-dimethoxyphenethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: ML261 primarily undergoes substitution reactions due to the presence of the chloro group. It can also participate in reactions involving the carboxamide group, such as amidation and esterification .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like DMSO.
Amidation: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent.
Major Products:
Substitution Reactions: Products where the chloro group is replaced by other functional groups.
Amidation: Formation of amide derivatives.
Scientific Research Applications
ML261 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study lipid metabolism and the formation of lipid droplets.
Biology: Investigates the role of lipid droplets in cellular processes and diseases.
Medicine: Potential therapeutic applications in treating non-alcoholic fatty liver disease and related inflammatory conditions.
Industry: May be used in the development of new drugs targeting lipid metabolism
Comparison with Similar Compounds
ML216: Another compound known for its inhibitory effects on lipid metabolism.
NSC 617145: A compound with similar biochemical properties.
Comparison: ML261 is unique in its species-specific action, affecting murine hepatocytes but not human hepatocytes. This specificity makes it a valuable tool for studying lipid metabolism in animal models. In contrast, compounds like ML216 and NSC 617145 may have broader or different target profiles .
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXYXASQJMULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902523-58-4 | |
| Record name | 902523-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of ML261?
A: While the provided research papers do not specifically investigate the mechanism of action of this compound, one study explores the synthesis of this compound and its analogs. [, ] Further research is needed to elucidate the specific interactions of this compound with its biological targets and the resulting downstream effects.
Q2: What is the structural characterization of this compound?
A: The full chemical name of this compound is 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide. [, ] The molecular formula and weight are not provided in the given research papers. Further investigation and calculations based on the structure are needed to determine these properties. Spectroscopic data characterizing this compound are also not available in the provided literature.
Q3: Has this compound been studied in the context of cancer?
A: One of the research papers describes the use of β-sitosterol conjugated with magnetic nanocarriers to inhibit EGFR and Met receptor cross-talk in cancer cells. [] The study mentions that BS-SPP, a specific formulation of β-sitosterol, demonstrated the highest inhibition towards NCIH 460 cells (a human small cell lung cancer cell line) with an IC50 value of 164 µg/mL. [] While this research highlights the potential of targeting EGFR and MET receptor cross-talk in cancer cells, it does not directly involve this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)



